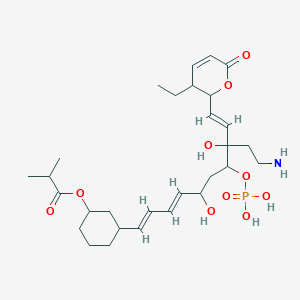

Phoslactomycin A

説明

特性

CAS番号 |

122856-25-1 |

|---|---|

分子式 |

C29H46NO10P |

分子量 |

599.6 g/mol |

IUPAC名 |

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate |

InChI |

InChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+ |

InChIキー |

LOAKADZNOAGFPM-XNHNZVDCSA-N |

異性体SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O |

正規SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O |

同義語 |

phoslactomycin A |

製品の起源 |

United States |

Foundational & Exploratory

Phoslactomycin A: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin A is a potent natural product inhibitor of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme involved in cellular signaling and regulation. Initially identified through antifungal screening programs, this polyketide metabolite, produced by several species of Streptomyces, has garnered significant interest for its potential therapeutic applications, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and key molecular interactions for researchers in natural product chemistry and drug development.

Discovery of this compound

This compound is a member of the phoslactomycin (PLM) family of antibiotics, which were first discovered as new phosphate ester antifungal agents. The producing organism for the initial discovery of Phoslactomycins A through F was identified as Streptomyces nigrescens SC-273.[1] Subsequent research has identified other Streptomyces species, such as Streptomyces sp. MLA1839 and Streptomyces sp. HK-803, as producers of various phoslactomycin analogues.[2][3] The initial discovery was based on screening for antifungal activity, a common approach in natural product discovery.[1][2] Later studies revealed that the potent biological activity of phoslactomycins stems from their specific inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes.[4]

Isolation of this compound

The isolation of this compound from bacterial fermentation requires a multi-step process involving cultivation, extraction, and chromatography. The following protocol is a synthesized methodology based on established procedures for phoslactomycin isolation.

Experimental Protocol: Fermentation and Extraction

-

Inoculum Preparation: A seed culture of Streptomyces sp. is prepared by inoculating a 250 mL Erlenmeyer flask containing 50 mL of a seed medium (e.g., ISP2 medium: glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L). The culture is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm.

-

Production Fermentation: The seed culture is used to inoculate a larger production culture. Fermentation is carried out in a medium containing oatmeal (3.0%) and yeast extract (0.5%) at 28°C for approximately 6 days with continuous agitation.

-

Harvesting and Extraction: After fermentation, the culture broth is harvested. The entire culture, including mycelia, is freeze-dried. The dried material is then exhaustively extracted with methanol to solubilize the secondary metabolites, including this compound. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation (Flash Chromatography): The crude methanolic extract is adsorbed onto silica gel and subjected to preparative flash column chromatography. A step-gradient of solvents, typically a mixture of chloroform and methanol, is used to elute fractions of increasing polarity. Fractions are collected and tested for antifungal or PP2A inhibitory activity to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the flash chromatography step are pooled, concentrated, and subjected to preparative reversed-phase HPLC.

-

Column: A C18 column (e.g., Waters XBridge Prep C18) is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (both may be modified with a small percentage of formic acid, e.g., 0.1%) is employed.

-

Elution: The gradient is typically run from a high aqueous content to a high organic content over a set period (e.g., 20-30 minutes).

-

Detection: Elution is monitored using a UV detector, typically at wavelengths between 210 and 260 nm.

-

-

Final Purification: Fractions containing the pure this compound, as determined by analytical HPLC and Mass Spectrometry, are collected, pooled, and the solvent is removed under vacuum to yield the final pure compound.

Structure and Physicochemical Properties

The structure of this compound was determined through extensive spectroscopic analysis, including mass spectrometry and Nuclear Magnetic Resonance (NMR).[1] It is characterized by an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene system, and a cyclohexane ring moiety.[1]

| Property | Value |

| Appearance | White Powder |

| Molecular Formula | C₂₉H₄₆NO₁₀P |

| Molecular Weight | 599.6 g/mol |

| UV λmax (MeOH) | 263 nm |

| Optical Rotation | +105° (c=1.0, MeOH) |

Note: Data for Appearance, UV, and Optical Rotation are based on the original characterization of Phoslactomycins. Precise values may vary slightly between batches and analytical conditions.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).

Quantitative Bioactivity Data

| Target Enzyme | IC₅₀ Value |

| Protein Phosphatase 2A (PP2A) | 4.7 µM |

This IC₅₀ value is reported for the general inhibition of PP2A by phoslactomycins.[4]

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A (PP2Ac).[5][6] Studies using biotinylated this compound have demonstrated that it covalently binds to a specific cysteine residue, Cys-269, within the catalytic site of PP2Ac.[5][6] This binding event obstructs the active site, preventing the dephosphorylation of substrate proteins and thereby inhibiting the enzyme's function. This targeted action makes this compound a valuable chemical probe for studying PP2A-regulated cellular pathways.[5][6]

Visualizations

Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Mechanism of Action

Caption: this compound covalently binds Cys-269 on PP2Ac to inhibit substrate dephosphorylation.

References

- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoslactomycin A producing organism Streptomyces

An In-depth Technical Guide to Phoslactomycin A and its Producing Organism, Streptomyces

Executive Summary

Phoslactomycins (PLMs) are a class of natural products produced by various species of the bacterial genus Streptomyces. These compounds exhibit significant biological activities, including antifungal and antitumor properties, which are primarily attributed to their potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways.[1] This technical guide provides a comprehensive overview of this compound (PLM A), its producing organisms, biosynthetic pathways, and the regulatory mechanisms governing its production. Detailed experimental protocols for isolation, cultivation, extraction, and purification are presented, along with quantitative data on production and bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Phoslactomycin-Producing Organisms

Phoslactomycins are secondary metabolites synthesized by several terrestrial and marine-derived Streptomyces species. The genetic architecture for PLM biosynthesis has been identified and characterized in several strains, highlighting the conserved nature of this pathway within the genus.

Known producing species include:

-

Streptomyces sp. HK803 : The 75-kb biosynthetic gene cluster for PLMs was first cloned and sequenced from this strain.[2]

-

Streptomyces platensis SAM-0654 : The PLM biosynthetic gene cluster in this species is localized in two separate genomic regions and is controlled by positive transcriptional regulators.[3]

-

Streptomyces sp. MLA1839 : This strain was the source for the isolation of new PLM analogs, Phoslactomycins H and I.[4]

-

Streptomyces kronopolitis : A known producer of various antifungal phoslactomycin derivatives.[5]

-

Streptomyces pulveraceus and Streptomyces hygroscopicus are also reported producers of this class of compounds.[5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a Type I Polyketide Synthase (PKS) and a series of post-PKS tailoring modifications. The entire biosynthetic gene cluster spans approximately 75 kb and contains 29 open reading frames (ORFs) in Streptomyces sp. HK803.[1][2]

The core synthesis process can be summarized as follows:

-

Starter Unit : The synthesis is initiated with cyclohexanecarboxylic acid (CHC) as a primer unit.[2]

-

Polyketide Chain Assembly : The PKS, comprising a loading domain and seven extension modules, iteratively adds extender units (likely malonyl-CoA and ethylmalonyl-CoA) to generate a linear unsaturated polyketide chain.[2][3]

-

Post-PKS Modifications : After the polyketide chain is released, it undergoes a series of enzymatic modifications, including hydroxylations and esterifications, to yield the various PLM analogs.[2] Two cytochrome P450 enzymes, PnT3 and PnT7, have been identified in S. platensis as being responsible for key oxidative tailoring steps.[6] The final key step is the addition of a phosphate group.

References

- 1. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Phoslactomycin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Phoslactomycin A (PLMA), a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). This document details the molecular interactions, cellular consequences, and key signaling pathways affected by PLMA, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective Inhibition of Protein Phosphatase 2A

This compound is a natural product originally isolated from Streptomyces species.[1] It has garnered significant interest in the scientific community for its specific inhibition of Protein Phosphatase 2A (PP2A), a crucial enzyme that regulates a vast array of cellular processes through the dephosphorylation of key protein substrates.

The primary mechanism of action of PLMA involves its direct interaction with the catalytic subunit of PP2A (PP2Ac).[2][3] Through the use of biotinylated PLMA probes, the specific binding site has been identified as the Cysteine-269 (Cys-269) residue within the catalytic domain of PP2Ac.[2][3] This covalent interaction is critical for the potent and selective inhibition of PP2A's phosphatase activity.[2][3] The selectivity of phoslactomycins for PP2A over other protein phosphatases, such as Protein Phosphatase 1 (PP1), underscores their utility as specific chemical probes to investigate PP2A function.[4]

Quantitative Data: Inhibitory Potency of Phoslactomycins

The inhibitory activity of phoslactomycins against protein phosphatases is a key parameter in understanding their biological effects. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of phoslactomycin analogs against PP2A and PP1.

| Compound | Target Phosphatase | IC50 Value (µM) | Reference |

| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 | [4] |

| Phoslactomycin F | Protein Phosphatase 1 (PP1) | > 4.7 (less potent) | [4] |

Key Cellular Effects and Affected Signaling Pathways

The inhibition of PP2A by this compound disrupts the delicate balance of protein phosphorylation, leading to a cascade of downstream cellular effects. The most well-documented consequences include the disorganization of the actin cytoskeleton and the induction of apoptosis.

Regulation of the Actin Cytoskeleton

PP2A plays a critical role in maintaining the dynamic structure of the actin cytoskeleton. A key substrate of PP2A in this context is the intermediate filament protein, vimentin.[2][3] PP2A, particularly the holoenzyme containing the B55 regulatory subunit, directly dephosphorylates vimentin, which is essential for its proper assembly into filamentous networks.[2][3][4]

Treatment of cells with Phoslactomycin F (PLM-F) leads to the hyperphosphorylation of vimentin and a subsequent depolymerization of actin filaments.[4] This disruption of the cytoskeleton highlights the importance of PP2A in regulating cell structure, motility, and division.

References

- 1. Synthesis of specific protein phosphatase inhibitors, tautomycin and tautomycetin toward structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usherbrooke.ca [usherbrooke.ca]

Phoslactomycin A: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A is a natural product isolated from the soil actinomycete Streptomyces nigrescens. It belongs to a class of compounds known as phoslactomycins, which are characterized by a unique chemical structure containing an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring.[1][2] Since its discovery, this compound has garnered significant interest for its potent biological activities, including its notable antifungal properties, particularly against phytopathogenic fungi.[1][3] This technical guide provides an in-depth overview of the antifungal characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Antifungal Spectrum and Efficacy

This compound has demonstrated significant inhibitory activity against a range of fungi, with a particular emphasis on those that cause diseases in plants. While comprehensive quantitative data across a wide spectrum of fungi remains a subject of ongoing research, early studies highlighted its "strong activity" against key phytopathogenic species.[1][3]

Table 1: Antifungal Activity of Phoslactomycins

| Fungal Species | Phoslactomycin Analogue | Activity | Reference |

| Botrytis cinerea | This compound | Strong | [1][3] |

| Alternaria kikuchiana | This compound | Strong | [1][3] |

| Aspergillus fumigatus | Phoslactomycin E | Induces hyphal morphological abnormalities | [4] |

| Pyricularia oryzae | Phoslactomycin H & I | Potential in vitro activity | |

| Septoria tritici | Phoslactomycin H & I | Potential in vitro activity | |

| Ustilago maydis | Phoslactomycin H & I | Potential in vitro activity |

Note: "Strong activity" as described in the initial discovery papers. Specific Minimum Inhibitory Concentration (MIC) values from these initial studies are not publicly available.

Mechanism of Action

The primary antifungal mechanism of this compound is the inhibition of protein phosphatase 2A (PP2A).[5][6] PP2A is a crucial serine/threonine phosphatase that plays a vital role in the regulation of numerous cellular processes in eukaryotes, including fungi.

Primary Target: Protein Phosphatase 2A (PP2A) Inhibition

This compound acts as a potent and selective inhibitor of the catalytic subunit of PP2A.[5][6] It has been demonstrated that this compound directly binds to the PP2A catalytic subunit (PP2Ac), with the binding site identified as the Cys-269 residue.[5] This binding event contributes to the potent inhibition of PP2A's enzymatic activity.[5]

The inhibition of PP2A disrupts the delicate balance of protein phosphorylation and dephosphorylation, which is essential for proper cellular function and signaling. In fungi, this disruption can lead to a cascade of downstream effects, ultimately resulting in the cessation of growth and cell death.

Potential Secondary Mechanism: Inhibition of 1,3-β-Glucan Synthase

Research on other members of the phoslactomycin family suggests a potential secondary mechanism of action. Phoslactomycin E has been observed to inhibit the activity of 1,3-β-glucan synthase in Aspergillus fumigatus.[4] This enzyme is critical for the synthesis of β-glucan, a major component of the fungal cell wall. Inhibition of this enzyme would compromise cell wall integrity, leading to morphological abnormalities and ultimately, cell lysis. Further investigation is required to determine if this compound shares this activity.

Experimental Protocols

The following sections detail the general methodologies employed in the assessment of the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi. The following is a generalized protocol that can be adapted for testing this compound.

1. Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to promote sporulation.

-

Spores are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).

-

The spore suspension is adjusted to a standardized concentration (e.g., 1 x 106 spores/mL) using a hemocytometer or spectrophotometer.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of twofold dilutions are made in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

-

The plates are incubated at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.

References

- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities [hero.epa.gov]

- 4. Identification of phoslactomycin E as a metabolite inducing hyphal morphological abnormalities in Aspergillus fumigatus IFO 5840 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoslactomycin A: A Technical Guide to its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin A (PLMA) is a natural product known to be a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a critical tumor suppressor, and its inhibition represents a paradoxical yet promising strategy in cancer therapy. This technical guide provides an in-depth overview of the core aspects of PLMA's antitumor activity, including its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative antitumor data for PLMA is limited in publicly available literature, this guide contextualizes its potential by referencing data from other well-characterized PP2A inhibitors.

Introduction

Phoslactomycins are a class of polyketide natural products produced by several Streptomyces species, exhibiting a range of biological activities, including antifungal, antibacterial, and antitumor effects. This compound (PLMA) has emerged as a molecule of significant interest due to its specific inhibition of Protein Phosphatase 2A (PP2A), a key enzyme that regulates a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This guide delves into the technical details of PLMA's antitumor properties, providing a resource for researchers and drug development professionals.

Mechanism of Action: Direct Inhibition of PP2A

The primary mechanism of action for this compound is the direct and potent inhibition of the catalytic subunit of PP2A (PP2Ac).

-

Direct Binding: PLMA has been shown to directly bind to PP2Ac.

-

Covalent Modification: The binding site has been identified as the Cysteine-269 (Cys-269) residue of PP2Ac. This interaction is believed to be a covalent modification, contributing to the potent inhibition of PP2A's phosphatase activity.[2]

By inhibiting PP2A, PLMA effectively maintains the phosphorylated state of various downstream proteins that would otherwise be dephosphorylated by PP2A. This sustained phosphorylation can trigger a cascade of events leading to antitumor effects.

Signaling Pathways Modulated by this compound

The antitumor activity of this compound is a consequence of its ability to modulate critical intracellular signaling pathways through the inhibition of PP2A. While the precise signaling network downstream of PLMA is still under investigation, the known roles of PP2A allow for the construction of a putative signaling cascade.

Apoptosis Induction

Inhibition of PP2A by PLMA is hypothesized to promote apoptosis through the modulation of key apoptotic regulators. PP2A is known to dephosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic proteins. Therefore, inhibition by PLMA would reverse these effects.

References

The Phoslactomycin A Biosynthetic Gene Cluster: A Technical Guide for Researchers

An In-depth Exploration of the Genetic Blueprint for a Potent Antitumor and Antifungal Agent

Phoslactomycins (PLMs) are a family of polyketide natural products that have garnered significant interest within the scientific community due to their potent inhibitory effects on protein serine/threonine phosphatase 2A (PP2A). This inhibition imparts a range of biological activities, including antifungal, antibacterial, and promising antitumor properties. The biosynthesis of these complex molecules is orchestrated by a dedicated gene cluster, a comprehensive understanding of which is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the phoslactomycin A (PLM A) biosynthetic gene cluster, tailored for researchers, scientists, and drug development professionals.

The Phoslactomycin Biosynthetic Gene Cluster: Architecture and Function

The phoslactomycin biosynthetic gene cluster has been identified and characterized in several Streptomyces species, most notably Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1] The cluster is responsible for the assembly of the phoslactomycin backbone and its subsequent chemical modifications.

Core Polyketide Synthase (PKS) Machinery

The core of the phoslactomycin molecule is assembled by a type I polyketide synthase (PKS) system. This enzymatic assembly line is encoded by a series of large, modular genes. The PKS is comprised of a loading module and seven extension modules, which are responsible for the iterative condensation of acyl-CoA precursors to form the polyketide chain.[2] The loading module specifically incorporates a cyclohexanecarboxylic acid (CHC) starter unit, a distinctive feature of the phoslactomycin pathway. The subsequent extension modules utilize both malonyl-CoA and ethylmalonyl-CoA as extender units, contributing to the structural complexity of the final product.

Precursor Biosynthesis

The biosynthesis of the unusual starter unit, cyclohexanecarboxyl-CoA (CHC-CoA), and the extender unit, ethylmalonyl-CoA (Em-CoA), is facilitated by dedicated enzymes encoded within the gene cluster. These enzymes ensure a sufficient supply of the necessary building blocks for the PKS assembly line.[1]

Post-PKS Modifications

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the molecule to produce the various phoslactomycin analogs, including PLM A. These post-PKS modification enzymes include cytochrome P450 monooxygenases, oxidoreductases, aminotransferases, and kinases.[1] For instance, the hydroxylation of the CHC-derived side chain of phoslactomycin B (PLM-B) is catalyzed by the cytochrome P450 enzyme PlmS2, a key step in the biosynthesis of other PLM analogs.[2]

Regulation and Resistance

The expression of the phoslactomycin biosynthetic genes is tightly controlled by regulatory proteins. In S. platensis SAM-0654, two positive transcriptional regulators, PnR1 and PnR2, have been identified.[1] These regulators activate the transcription of the structural genes within the cluster. The gene cluster also contains genes encoding putative resistance transporters, which likely function to export the phoslactomycins out of the cell, preventing self-toxicity.[1]

Quantitative Data on Phoslactomycin Production

Metabolic engineering of the phoslactomycin biosynthetic gene cluster has shown promise in enhancing the production of specific analogs. The following table summarizes key quantitative data from a study involving the targeted inactivation of the plmS2 gene.

| Strain | Genotype | Product | Titer Improvement (compared to wild-type) | Reference |

| Streptomyces sp. HK-803 | Wild-type | Mixture of PLM analogs | - | [2] |

| Streptomyces sp. HK-803 | ΔplmS2 | Phoslactomycin B (PLM-B) | 6-fold higher | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of the phoslactomycin biosynthetic gene cluster.

Gene Inactivation via PCR-Targeting

This protocol describes a method for creating a targeted gene deletion in Streptomyces using a PCR-based approach. This technique was successfully used to inactivate the plmS2 gene in Streptomyces sp. HK-803.[2]

Materials:

-

Streptomyces strain of interest

-

Cosmid library of the Streptomyces strain

-

E. coli BW25113/pIJ790 (for λ Red-mediated recombination)

-

E. coli ET12567/pUZ8002 (non-methylating strain for conjugation)

-

Disruption cassette plasmid (e.g., pIJ773 containing an apramycin resistance marker and oriT)

-

PCR primers with 5' extensions homologous to the regions flanking the target gene

-

Appropriate antibiotics and growth media for E. coli and Streptomyces

Procedure:

-

Primer Design: Design forward and reverse primers of approximately 60 nucleotides. The 3' end (around 20 nucleotides) should be complementary to the disruption cassette, while the 5' end (around 40 nucleotides) should be homologous to the regions immediately upstream and downstream of the target gene to be deleted.

-

PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

-

Electroporation into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113/pIJ790 cells containing the cosmid with the target gene. Electroporate the purified PCR product into these cells. The λ Red recombinase system expressed from pIJ790 will mediate the recombination between the homology arms on the PCR product and the corresponding sequences on the cosmid, replacing the target gene with the disruption cassette.

-

Selection and Verification in E. coli: Select for recombinant cosmids by plating on media containing the appropriate antibiotic for the disruption cassette. Verify the correct gene replacement by PCR analysis and restriction digestion of the isolated cosmids.

-

Transfer of the Recombinant Cosmid to Streptomyces: Introduce the verified recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002. Conjugally transfer the cosmid from E. coli to the recipient Streptomyces strain.

-

Selection of Streptomyces Exconjugants: Select for Streptomyces exconjugants that have integrated the disruption cassette into their chromosome via homologous recombination by plating on media containing the appropriate antibiotic.

-

Verification of Gene Deletion in Streptomyces: Confirm the gene deletion in the Streptomyces mutant by PCR analysis and Southern blotting.

Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol outlines the steps for quantifying the transcript levels of genes within the phoslactomycin biosynthetic cluster, as demonstrated in the study of the regulatory genes pnR1 and pnR2.[1]

Materials:

-

Streptomyces cultures grown under desired conditions

-

RNA extraction kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase

-

qPCR instrument

-

SYBR Green or other fluorescent qPCR dye

-

Gene-specific primers for the target and reference genes

Procedure:

-

RNA Isolation: Harvest Streptomyces mycelia from liquid cultures and immediately process for total RNA isolation using a suitable extraction method. It is crucial to work quickly and in an RNase-free environment to prevent RNA degradation.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive results in the subsequent PCR step.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Set up the qPCR reactions containing the synthesized cDNA, gene-specific primers for the target and a reference gene (e.g., a housekeeping gene like hrdB), and a fluorescent dye.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Visualizing the Phoslactomycin Biosynthetic Pathway and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of the phoslactomycin biosynthetic gene cluster.

Caption: Biosynthetic pathway of phoslactomycins.

Caption: Workflow for gene inactivation in Streptomyces.

Caption: Regulatory cascade of phoslactomycin biosynthesis.

Conclusion

The phoslactomycin biosynthetic gene cluster represents a fascinating and valuable resource for the discovery and development of novel therapeutic agents. A thorough understanding of its genetic organization, the function of its constituent enzymes, and the regulatory networks that control its expression is essential for realizing its full potential. The experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers actively engaged in the study of this important class of natural products. Future efforts in metabolic engineering and synthetic biology, guided by a deep understanding of the principles outlined herein, are poised to unlock new avenues for the production of phoslactomycin analogs with enhanced therapeutic properties.

References

- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoslactomycin A Polyketide Synthase Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phoslactomycins (PLMs) are a family of potent and selective inhibitors of protein phosphatase 2A (PP2A), exhibiting significant antifungal, antibacterial, and antitumor activities.[1] The unique structural features of these polyketides, including a phosphorylated δ-lactone ring, are assembled by a modular type I polyketide synthase (PKS) pathway. This technical guide provides a comprehensive overview of the Phoslactomycin A (PLM A) biosynthetic pathway, detailing the enzymatic machinery, reaction mechanisms, and post-PKS modifications. It includes quantitative data on enzyme specificity, detailed experimental protocols for pathway investigation, and visual diagrams of the core processes to facilitate a deeper understanding and further research in the field of polyketide engineering and drug discovery.

The Phoslactomycin Biosynthetic Gene Cluster

The biosynthetic gene cluster for phoslactomycins has been identified and characterized in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2] The cluster is organized into a series of open reading frames (ORFs) that encode the PKS enzymes, tailoring enzymes, regulatory proteins, and transporters.

Table 1: Key Genes in the Phoslactomycin Biosynthetic Cluster

| Gene(s) | Encoded Protein/Function | Organism |

| plm1-plm8 | Polyketide Synthase (PKS) modules | Streptomyces sp. HK-803 |

| pnA-pnF | Polyketide Synthase (PKS) modules | S. platensis SAM-0654 |

| pnT1 | Aminotransferase | S. platensis SAM-0654 |

| pnT2 | NAD-dependent epimerase/dehydratase | S. platensis SAM-0654 |

| pnT3 | Cytochrome P450 monooxygenase (C-8/C-25 oxidation) | S. platensis SAM-0654 |

| pnT4 | Kinase (C-9 phosphorylation) | S. platensis SAM-0654 |

| pnT7 | Cytochrome P450 monooxygenase (C-18 hydroxylation) | S. platensis SAM-0654 |

| pnG | Type II Thioesterase (Proofreading) | S. platensis SAM-0654 |

| pnR1, pnR2 | Positive transcriptional regulators | S. platensis SAM-0654 |

The Polyketide Synthase Assembly Line

The biosynthesis of the phoslactomycin backbone is carried out by a modular type I PKS. The process is initiated with a unique starter unit, cyclohexanecarboxyl-CoA (CHC-CoA). The growing polyketide chain is then extended through the sequential action of seven extension modules, which incorporate either malonyl-CoA or ethylmalonyl-CoA as extender units.[2][3]

Logic of the PKS Modules

Each PKS module is composed of a set of catalytic domains that perform a specific cycle of chain elongation and modification. The minimal set of domains in a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present to modify the β-keto group formed after each condensation reaction.

Caption: Modular organization of the Phoslactomycin PKS assembly line.

Substrate Specificity of Acyltransferase Domains

The AT domains of the PLM PKS exhibit remarkable specificity for their respective extender units. In vitro reconstitution studies have shown that the malonyl-CoA specific AT domains exclusively accept their natural substrate. In contrast, the ethylmalonyl-CoA specific AT domain in Module 3 (PnC) shows some promiscuity, tolerating other α-substituted extender units, although it discriminates against malonyl-CoA.

Table 2: Substrate Specificity of PLM PKS Modules (Competitive Assays)

| Module | Natural Extender Unit | Alternative Substrates Tested | Relative Product Formation (%) |

| PnB (Module 1 & 2) | Malonyl-CoA | Methylmalonyl-CoA, Ethylmalonyl-CoA, etc. | No incorporation of alternative substrates observed. |

| PnC (Module 3) | Ethylmalonyl-CoA | Methylmalonyl-CoA | ~20% |

| Butylmalonyl-CoA | ~15% | ||

| Propylmalonyl-CoA | ~10% | ||

| PnD (Module 4) | Malonyl-CoA | Ethylmalonyl-CoA | No significant incorporation. |

Data adapted from in vitro reconstitution assays where modules were challenged with a mixture of extender units.

The Role of the Type II Thioesterase (PnG)

The PLM biosynthetic gene cluster encodes a type II thioesterase (TEII), PnG, which plays a crucial proofreading role. PnG preferentially hydrolyzes aberrantly acylated ACP domains, thereby removing stalled intermediates and increasing the overall productivity of the PKS assembly line.

Table 3: Kinetic Parameters of PnG Thioesterase

| Substrate (Acyl-ACP) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Acetyl-ACP | 1.2 ± 0.1 | 5.5 ± 0.9 | 2.2 x 10⁵ |

| Propionyl-ACP | 1.5 ± 0.1 | 3.8 ± 0.6 | 3.9 x 10⁵ |

| Butyryl-ACP | 1.8 ± 0.2 | 3.0 ± 0.5 | 6.0 x 10⁵ |

| Malonyl-ACP | < 0.01 | > 500 | < 20 |

| Methylmalonyl-ACP | < 0.01 | > 500 | < 20 |

Kinetic data from in vitro assays with purified PnG and acylated ACPs.

Post-PKS Tailoring Modifications

Following the release of the polyketide chain from the PKS, a series of tailoring enzymes modify the intermediate to produce the final active this compound. These modifications are critical for the biological activity of the molecule.

Caption: The post-PKS tailoring pathway leading to this compound.

The key tailoring steps include:

-

Decarboxylation: The initially released malonylated polyketide undergoes decarboxylation, a reaction likely catalyzed by PnT2.

-

Oxidation: The cytochrome P450 enzyme PnT3 catalyzes a dual-site, multi-step oxidation at C-8 and C-25.

-

Phosphorylation: PnT4, a kinase, installs the phosphate group at the C-9 position.

-

Transamination: The aminotransferase PnT1 introduces the amino group at C-25, leading to the formation of Phoslactomycin B.

-

Hydroxylation and Acylation: Phoslactomycin B is then hydroxylated at C-18 by the cytochrome P450 PnT7 to yield Phoslactomycin G. Subsequent acylation at this position by an acyltransferase produces this compound and other analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound PKS pathway.

Heterologous Expression and Purification of PKS Proteins

Caption: Workflow for heterologous expression and purification of PKS proteins.

Materials:

-

S. platensis genomic DNA

-

E. coli expression vector (e.g., pET28a)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

-

Ni-NTA affinity resin

Protocol:

-

Gene Cloning: Amplify the desired PKS genes from S. platensis genomic DNA using PCR with primers containing appropriate restriction sites. Ligate the PCR products into the expression vector.

-

Transformation: Transform the ligation mixture into a suitable E. coli cloning strain for plasmid propagation and sequence verification. Transform the verified plasmid into the E. coli BL21(DE3) expression strain.

-

Protein Expression: Inoculate a starter culture of the transformed E. coli into a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate overnight with shaking.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the His-tagged PKS protein with elution buffer.

-

Buffer Exchange and Storage: Dialyze the eluted protein against storage buffer to remove imidazole and prepare for long-term storage at -80°C.

In Vitro PKS Reconstitution Assay

Materials:

-

Purified PKS proteins (e.g., PnA, PnB, PnC-TE_DEBS)

-

Starter unit: Cyclohexanecarboxyl-CoA (1 mM)

-

Extender units: Malonyl-CoA (1 mM), Ethylmalonyl-CoA (0.5 mM), and other non-native extender units as needed

-

NADPH (5 mM)

-

Coenzyme A (0.1 mM)

-

MgCl₂ (5 mM)

-

Phosphopantetheinyl transferase (e.g., Npt) (3.5 µM)

-

Reaction buffer (100 mM NaH₂PO₄, pH 7.2)

-

Quenching solution (e.g., 2 volumes of ethyl acetate)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the purified PKS proteins (5 µM each), Npt, and the reaction buffer.

-

Initiation: Start the reaction by adding the starter unit (cyclohexanecarboxyl-CoA), extender units (malonyl-CoA and/or ethylmalonyl-CoA), NADPH, and coenzyme A.

-

Incubation: Incubate the reaction mixture at 28°C for 2-4 hours.

-

Quenching and Extraction: Stop the reaction by adding two volumes of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC-MS analysis.

HPLC-MS/MS Analysis of Phoslactomycins

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40°C

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and/or negative mode.

-

Scan Mode: Full scan for initial identification and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.

-

Precursor and Product Ions: These will be specific to the phoslactomycin analogs being analyzed. For example, for PLM A, the precursor ion [M+H]⁺ would be targeted, and specific fragment ions would be monitored.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has provided a detailed roadmap for understanding the assembly of this complex and medicinally important natural product. The in vitro reconstitution of the PKS and the characterization of the post-PKS tailoring enzymes have opened up exciting avenues for the engineered biosynthesis of novel phoslactomycin analogs with potentially improved therapeutic properties. Future research should focus on obtaining high-resolution structural information for the PKS modules and tailoring enzymes to guide rational protein engineering efforts. Furthermore, a deeper understanding of the regulatory networks governing the expression of the phoslactomycin gene cluster could lead to strategies for enhancing the production titers of these valuable compounds. This technical guide serves as a foundational resource for researchers aiming to explore and exploit the fascinating biochemistry of the phoslactomycin pathway.

References

- 1. Heterologous protein expression in E. coli [protocols.io]

- 2. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Initiating Moiety in Phoslactomycin A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phoslactomycin A, a potent and selective inhibitor of protein phosphatase 2A (PP2A) with significant antitumor and antiviral activities, is a polyketide natural product synthesized by various Streptomyces species. The biosynthesis of its complex carbon skeleton is initiated by a specific starter unit, which is incorporated by the loading domain of the modular polyketide synthase (PKS). This technical guide provides a detailed overview of the current understanding of the starter unit for this compound biosynthesis, summarizing the key experimental evidence, relevant biosynthetic pathways, and, where available, the methodologies employed for its identification and characterization.

The Starter Unit: Cyclohexanecarboxylic Acid

The biosynthesis of the this compound polyketide backbone is initiated with cyclohexanecarboxylic acid (CHC) . This has been established through a combination of biosynthetic gene cluster analysis and preliminary isotopic labeling studies. The CHC moiety is first activated to its coenzyme A thioester, cyclohexanecarboxyl-CoA (CHC-CoA) , which is then loaded onto the acyl carrier protein (ACP) of the PKS loading domain, priming the multienzyme complex for subsequent chain elongation steps.

Evidence from Biosynthetic Gene Cluster Analysis

The most compelling evidence for CHC as the starter unit comes from the cloning and sequencing of the Phoslactomycin (PLM) biosynthetic gene cluster from Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1] Analysis of the approximately 75-kb gene cluster from Streptomyces sp. HK-803 revealed a set of open reading frames (ORFs) encoding the modular PKS responsible for the assembly of the polyketide chain.

Crucially, the gene cluster was found to contain genes predicted to be involved in the synthesis of CHC-CoA.[1] The loading domain of the Phoslactomycin PKS shows homology to other PKS loading domains that utilize non-standard starter units. This genetic evidence strongly indicates that the biosynthetic machinery is equipped to produce and load CHC as the initiating precursor for this compound synthesis.

A pivotal study by Palaniappan and colleagues in 2003 provided a detailed analysis of the PLM gene cluster from Streptomyces sp. HK-803. Their work identified the loading domain and seven extension modules of the PKS, which collectively generate the linear unsaturated polyketide chain from a CHC primer.

Experimental Determination of the Starter Unit

The identification of CHC as the starter unit has been supported by experimental studies, primarily through isotopic labeling and genetic manipulation of the producing organism.

Isotopic Labeling Studies

Preliminary biosynthetic studies utilizing isotopically labeled precursors provided the initial evidence pointing towards CHC as the starter unit for Phoslactomycin biosynthesis. Feeding experiments with isotopically labeled shikimic acid and cyclohexanecarboxylic acid were conducted with the producing organism, Streptomyces sp. HK-803. Analysis of the resulting Phoslactomycin B, a direct precursor to this compound, showed incorporation of the label from CHC, consistent with its role as the starter unit.

Table 1: Summary of Precursor Feeding Experiments (Qualitative)

| Labeled Precursor Fed | Observation | Implication | Reference |

| Isotopically labeled shikimic acid | Incorporation of label into Phoslactomycin B | Suggests a biosynthetic link from the shikimate pathway to the starter unit. | |

| Isotopically labeled cyclohexanecarboxylic acid | Incorporation of label into Phoslactomycin B | Directly supports CHC as the starter unit for the polyketide chain. |

Genetic Manipulation of the Biosynthetic Gene Cluster

Further confirmation of the role of the identified gene cluster and, by extension, the CHC starter unit, has been achieved through genetic engineering of the producing strain. In the study by Palaniappan et al., a targeted gene replacement of plmS2, a gene within the PLM cluster encoding a P450 monooxygenase responsible for a post-PKS modification, was performed.

The resulting mutant strain of Streptomyces sp. HK-803 exhibited a significant change in its metabolite profile, leading to the selective overproduction of Phoslactomycin B at titers six-fold higher than the wild-type strain. This result directly links the cloned gene cluster to Phoslactomycin biosynthesis and validates the functional assignment of the genes within it, including those responsible for the synthesis and loading of the CHC starter unit.

Experimental Protocols

While detailed, step-by-step protocols from the original isotopic labeling studies are not available in the accessible literature, this section outlines the general methodologies for key experiments based on established practices in the field of natural product biosynthesis.

General Protocol for Precursor Feeding Studies in Streptomyces

-

Cultivation of Streptomyces sp. HK-803 :

-

Prepare a suitable liquid medium for Streptomyces growth and Phoslactomycin production (e.g., a complex medium containing yeast extract, malt extract, and glucose).

-

Inoculate the medium with a fresh culture of Streptomyces sp. HK-803.

-

Incubate the culture under optimal conditions (e.g., 28-30°C with shaking) to the early- to mid-logarithmic growth phase.

-

-

Administration of Labeled Precursor :

-

Prepare a sterile stock solution of the isotopically labeled precursor (e.g., [1-¹³C]cyclohexanecarboxylic acid).

-

Add the labeled precursor to the Streptomyces culture to a final concentration typically in the range of 0.1-1 mM.

-

Continue the incubation for a period sufficient for the incorporation of the precursor into the target metabolite (typically 24-72 hours).

-

-

Extraction and Purification of Phoslactomycin :

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelium and the culture broth with a suitable organic solvent (e.g., ethyl acetate or butanol).

-

Concentrate the organic extract and purify the Phoslactomycin B using chromatographic techniques (e.g., silica gel chromatography followed by high-performance liquid chromatography [HPLC]).

-

-

Analysis of Isotope Incorporation :

-

Analyze the purified Phoslactomycin B by mass spectrometry (MS) to determine the mass shift corresponding to the incorporation of the stable isotope.

-

For detailed positional information of the incorporated label, perform nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C-NMR).

-

General Protocol for Gene Replacement in Streptomyces using PCR Targeting

This protocol is based on the methodology described for gene replacement in Streptomyces, which was utilized in the study of the Phoslactomycin biosynthetic gene cluster.

-

Construction of the Gene Replacement Cassette :

-

Design PCR primers with 5' extensions homologous to the regions flanking the target gene (e.g., plmS2) and 3' ends that anneal to a selectable antibiotic resistance marker.

-

Amplify the resistance cassette by PCR using a suitable template plasmid.

-

The resulting PCR product will be a linear DNA fragment containing the resistance gene flanked by regions of homology to the target locus.

-

-

Preparation of Competent E. coli and Recombineering :

-

Introduce a cosmid carrying the Phoslactomycin gene cluster into an E. coli strain expressing the λ Red recombinase system.

-

Prepare electrocompetent cells of this E. coli strain.

-

Electroporate the purified PCR-generated gene replacement cassette into the competent E. coli cells.

-

Select for recombinant clones containing the disrupted cosmid on media with the appropriate antibiotic.

-

-

Conjugal Transfer to Streptomyces sp. HK-803 :

-

Introduce the recombinant cosmid into a donor E. coli strain capable of intergeneric conjugation (e.g., ET12567/pUZ8002).

-

Perform conjugation between the donor E. coli and Streptomyces sp. HK-803.

-

Select for Streptomyces exconjugants that have undergone homologous recombination and integrated the resistance cassette into their genome.

-

-

Verification of the Mutant Strain :

-

Confirm the gene replacement event in the Streptomyces mutant by PCR analysis and Southern blotting.

-

Analyze the fermentation products of the mutant strain by HPLC and MS to confirm the expected change in the Phoslactomycin metabolite profile.

-

Visualizations

This compound Biosynthesis Initiation Pathway

Caption: Initiation of this compound biosynthesis.

Experimental Workflow for Starter Unit Identification

Caption: Workflow for identifying the starter unit.

Conclusion

The identity of cyclohexanecarboxylic acid as the starter unit for this compound biosynthesis is well-established, primarily through the analysis of the biosynthetic gene cluster from Streptomyces sp. HK-803. This finding is supported by preliminary isotopic labeling studies and confirmed by genetic manipulation of the producing organism. The elucidation of the starter unit is a critical step in understanding the complete biosynthetic pathway of this important natural product and opens avenues for engineered biosynthesis to generate novel Phoslactomycin analogs with potentially improved therapeutic properties. Further research to obtain detailed quantitative data on precursor incorporation and to fully characterize the enzymes involved in CHC-CoA synthesis and loading will provide a more complete picture of this fascinating biosynthetic process.

References

Phoslactomycin A Analogues and Derivatives: A Technical Guide for Researchers

An In-depth Examination of Structure, Synthesis, and Biological Activity for Drug Discovery Professionals

Phoslactomycin A, a natural product isolated from Streptomyces, has garnered significant attention in the scientific community for its potent and selective inhibition of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their structure-activity relationships, synthetic methodologies, and the molecular mechanisms underlying their biological effects.

Core Structure and Analogues

The Phoslactomycin family of compounds is characterized by a unique polyketide scaffold. The core structure of this compound features a phosphate ester, an unsaturated lactone ring, and a cyclohexene ring. Numerous analogues and derivatives have been isolated or synthesized, each with modifications to this core structure that influence their biological activity. These include:

-

Phoslactomycin B, H, and I: Natural analogues with variations in the side chain.

-

Lactomycins A-C: Dephosphorylated derivatives of Phoslactomycins.[1]

-

Cyclolactomycins and Isocyclolactomycins: Analogues with alternative ring structures.

The phosphate group and the unsaturated lactone have been identified as critical pharmacophores for PP2A inhibition.

Quantitative Analysis of Biological Activity

| Compound | PP1 IC50 (µM) | PP2A IC50 (nM) | PP5 IC50 (µM) |

| Fostriecin | ~60 | 1.4 | ~60 |

| Cytostatin | >100 | 29.0 | >100 |

Table 1: Inhibitory concentrations (IC50) of Fostriecin and Cytostatin against protein phosphatases PP1, PP2A, and PP5. This data highlights the potent and selective inhibition of PP2A by these compounds. Data sourced from studies on Fostriecin and Cytostatin structure-activity relationships.[2]

The dephosphorylated derivatives, Lactomycins A-C, have been shown to exhibit inhibitory activity against cathepsin B with IC50 values ranging from 0.8 to 4.5 μg/mL.

Mechanism of Action: Targeting the PP2A Catalytic Subunit

This compound exerts its biological effects through direct and selective inhibition of the PP2A holoenzyme. The molecular mechanism of this inhibition has been elucidated, revealing a covalent interaction with a specific residue on the catalytic subunit of PP2A (PP2Ac).

Key Mechanistic Features:

-

Direct Binding: this compound directly binds to the PP2A catalytic subunit.

-

Covalent Modification: The inhibitory action involves the formation of a covalent bond with the Cys-269 residue of PP2Ac.

This targeted inhibition of PP2A disrupts its function, leading to a cascade of downstream cellular effects.

Downstream Signaling Pathways Affected by this compound

The inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream protein substrates, thereby modulating key signaling pathways that govern cell fate. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. Both of these pathways are central to cell proliferation, survival, and growth, and their dysregulation is a hallmark of cancer.

Experimental Protocols

General Protocol for PP2A Inhibition Assay

The following is a generalized protocol for assessing the in vitro inhibitory activity of this compound analogues against PP2A. This protocol is based on the principles of commercially available malachite green-based phosphatase assay kits.

Materials:

-

Purified recombinant PP2A enzyme

-

Serine/Threonine Phosphatase Substrate (e.g., a phosphopeptide)

-

Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0)

-

Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Include a positive control (e.g., Okadaic acid) and a negative control (solvent only).

-

Enzyme Reaction:

-

Add the assay buffer to each well of the 96-well plate.

-

Add the test compounds at various concentrations to their respective wells.

-

Add the purified PP2A enzyme to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 30°C for 10 minutes to allow the compounds to interact with the enzyme.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released by the enzyme activity.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

-

Subtract the background absorbance (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% activity).

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

General Synthetic Strategy for Phoslactomycin Analogues

The total synthesis of this compound and its analogues is a complex undertaking that has been approached through various convergent strategies. A generalized workflow for the synthesis of new analogues is depicted below. This typically involves the synthesis of key fragments followed by their coupling and subsequent functional group manipulations.

Detailed experimental procedures for the synthesis of specific Phoslactomycin analogues can be found in the supporting information of published total synthesis papers. These protocols typically involve multiple steps of protection, deprotection, and stereoselective reactions.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products for the development of novel therapeutics targeting PP2A. The elucidation of their mechanism of action and the development of synthetic routes to access these complex molecules have paved the way for further exploration of their therapeutic potential. Future research in this area should focus on:

-

Comprehensive SAR studies: Systematic modification of the Phoslactomycin scaffold to generate a library of analogues for detailed biological evaluation. This will enable the identification of key structural features that enhance potency and selectivity.

-

Elucidation of downstream effects: Further investigation into the specific downstream targets of Phoslactomycin-mediated PP2A inhibition to better understand the cellular consequences and identify potential biomarkers of activity.

-

In vivo efficacy studies: Evaluation of the most promising analogues in preclinical models of diseases such as cancer to assess their therapeutic efficacy and pharmacokinetic properties.

The continued investigation of this compound analogues and derivatives holds great promise for the development of a new generation of targeted therapies for a range of human diseases.

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Phoslactomycin A: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin A is a potent and selective inhibitor of protein serine/threonine phosphatase 2A (PP2A), a key enzyme involved in numerous cellular processes.[1] This inhibitory activity bestows upon this compound a range of biological activities, including antifungal, antibacterial, and antitumor properties, making it a molecule of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an examination of its mechanism of action.

Natural Sources and Production

This compound is a secondary metabolite produced by several species of filamentous bacteria belonging to the genus Streptomyces. These soil-dwelling microorganisms are renowned for their ability to synthesize a wide array of bioactive natural products.

Producing Organisms

The primary identified natural sources of phoslactomycins are various Streptomyces species. Notably, Streptomyces platensis and Streptomyces sp. HK-803 have been documented as producers of this class of compounds.[2] While a variety of Phoslactomycin analogues (B, H, I, J, K, etc.) have been isolated from different Streptomyces strains, this guide will focus on this compound.

Fermentation and Yield

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The yield of this compound can be influenced by various factors, including the composition of the fermentation medium, temperature, pH, and aeration. While specific yields for this compound are not extensively reported in publicly available literature, data for related compounds can provide an estimate. For instance, the fermentation of Streptomyces sp. MLA1839 has been reported to yield Phoslactomycin I at a concentration of 25.1 mg per liter of culture broth.[3] It is important to note that fermentation processes are often characterized by low titers of the desired natural product.[4]

| Compound | Producing Organism | Reported Yield |

| Phoslactomycin I | Streptomyces sp. MLA1839 | 25.1 mg/L |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces and the subsequent isolation and purification of this compound. These protocols are based on established methods for related phoslactomycins and can be adapted for this compound.

Fermentation Protocol for Streptomyces sp.

This protocol is based on the cultivation of Streptomyces sp. MLA1839 for the production of phoslactomycins.

1. Seed Culture Preparation:

-

Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

-

Seed Medium Composition:

-

Glucose: 1.5%

-

Glycerol: 1.5%

-

Soya Peptone: 1.5%

-

CaCO₃: 0.1%

-

-

Adjust the pH to 7.0 before sterilization.

-

Incubate the flask on an orbital shaker at 200 rpm and 28°C for 3 days.

2. Production Culture:

-

Transfer the seed culture to a larger fermentation vessel containing the production medium.

-

Production Medium Composition (per liter):

-

Oatmeal: 30 g

-

Yeast Extract: 5 g

-

Trace elements solution

-

-

Incubate the production culture on a shaker at 200 rpm and 28°C for 6 days.

Isolation and Purification Protocol

This protocol outlines the general steps for extracting and purifying this compound from the fermentation broth.

1. Extraction:

-

After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Lyophilize (freeze-dry) the culture broth.

-

Extract the lyophilized broth with methanol.

2. Initial Purification:

-

Concentrate the methanol extract under reduced pressure.

-

The crude extract can be subjected to initial fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

3. Chromatographic Purification:

-

Further purify the enriched fractions using a series of chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Employ a reversed-phase column (e.g., C18).

-

Use a gradient elution system with solvents such as water and acetonitrile, often with a modifier like formic acid.

-

Monitor the elution profile using a UV detector.

-

-

Collect the fractions containing this compound based on the retention time of a standard or by bioassay-guided fractionation.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase that plays a central role in regulating numerous signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes like proliferation, differentiation, and apoptosis. PP2A acts as a negative regulator of the MAPK pathway at multiple levels.

Signaling Pathway Diagram

Caption: this compound inhibits PP2A, leading to hyperphosphorylation and activation of the MAPK pathway.

By inhibiting PP2A, this compound prevents the dephosphorylation of key kinases in the MAPK cascade, such as MEK and ERK. This leads to the sustained activation of the pathway, which can have different downstream consequences depending on the cellular context, including the induction of apoptosis in cancer cells.

Conclusion

This compound, a natural product from Streptomyces, continues to be a valuable tool for studying cellular signaling and a promising lead compound for drug development. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its production and isolation, and an understanding of its mechanism of action. Further research focusing on optimizing fermentation yields and exploring the full therapeutic potential of this compound and its analogues is warranted.

References

- 1. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoslactomycin A chemical formula and properties

An In-depth Technical Guide to Phoslactomycin A

Introduction

This compound (PLMA) is a natural product isolated from species of the bacterium Streptomyces.[1] It belongs to a class of polyketide-derived antibiotics known as the phoslactomycins.[2] These compounds are of significant interest to the scientific community due to their potent and selective inhibitory activity against Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous critical cellular processes.[1][3] The ability of this compound to modulate PP2A activity makes it a valuable chemical probe for studying cellular signaling and a potential lead compound in the development of therapeutics for diseases such as cancer.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₆NO₁₀P | PubChem[5] |

| Molecular Weight | 599.6 g/mol | PubChem[5] |

| IUPAC Name | [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate | PubChem[5] |

| CAS Number | 122856-25-1 | PubChem[5] |

| XLogP3 | -0.4 | PubChem[5] |

Biological Activity and Mechanism of Action

This compound is recognized as a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[3][6] PP2A is a crucial enzyme that regulates a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis, by dephosphorylating key protein substrates.

The inhibitory action of this compound is highly specific. It has been demonstrated that PLMA directly binds to the catalytic subunit of PP2A (PP2Ac).[3][6] The binding site has been pinpointed to a specific amino acid residue, Cysteine-269 (Cys-269), within the catalytic domain of PP2Ac.[3][7] This interaction with Cys-269 is critical for the potent inhibition of the phosphatase's activity.[3] By inhibiting PP2A, this compound leads to a hyperphosphorylated state of PP2A substrates. One of the notable downstream effects is the disruption of the actin cytoskeleton.[8] Studies have shown that treatment of cells with phoslactomycins induces the depolymerization of actin filaments, which suggests that PP2A plays a role in regulating the organization and dynamics of the actin cytoskeleton.[8]

Quantitative Data

The inhibitory potency of phoslactomycins against protein phosphatases has been quantified in vitro. The following table summarizes the available data.

| Compound Family | Target Enzyme | IC₅₀ Value | Notes | Source |

| Phoslactomycins (PLMs) | Protein Phosphatase 2A (PP2A) | 4.7 µM | This value was determined for the phoslactomycin family in general. | [8] |

| Phoslactomycins (PLMs) | Protein Phosphatase 1 (PP1) | > 4.7 µM | PLMs inhibit PP2A at lower concentrations than PP1, indicating selectivity. | [8] |

Experimental Protocols

Identification of this compound Binding Target using Biotinylated Probes

A key experiment to elucidate the direct molecular target of this compound involves the use of a biotin-tagged version of the molecule in a pull-down assay.[3][7] This chemical genetics approach allows for the specific isolation and identification of proteins that physically interact with the compound.

Methodology:

-

Synthesis of Biotinylated this compound (Biotin-PLMA): this compound is chemically modified to incorporate a biotin molecule, typically via a linker arm to minimize steric hindrance. This creates a "bait" molecule.

-

Cell Lysis: Target cells (e.g., human cell lines) are cultured and then lysed to release their protein contents into a solution known as the cell lysate.

-

Incubation: The biotin-PLMA is added to the cell lysate and incubated to allow for the formation of a complex between the biotin-PLMA and its binding partner(s).

-

Affinity Purification: The lysate is then passed over a solid support matrix (e.g., streptavidin-coated beads). Streptavidin has an extremely high affinity for biotin, causing the biotin-PLMA and any proteins bound to it to be captured on the beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Identification: The specifically bound proteins are eluted from the beads. These proteins are then typically separated by SDS-PAGE and identified using mass spectrometry. In the case of this compound, this method identified the PP2A catalytic subunit as the direct binding partner.[3][7]

In Vitro Protein Phosphatase 2A Inhibition Assay